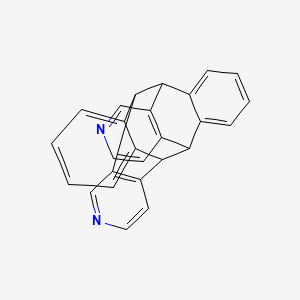
Benzo(g)isoquinoline dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(g)isoquinoline dimer is a chemical compound with the molecular formula C26H18N2 and a molecular weight of 358.4345 g/mol It is a dimer formed from benzo(g)isoquinoline, a nitrogenous derivative of anthracene
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzo(g)isoquinoline dimer typically involves the use of aryne intermediates. One efficient method is based on an aza Diels–Alder reaction with 1,2,4-triazines as dienes and aryne intermediates acting as dienophiles. This reaction is carried out in anhydrous toluene at 140°C under an argon atmosphere for 24-36 hours . The corresponding arynes are generated in situ by the action of potassium tert-butoxide on chloro- and bromo-substituted arenes .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzo(g)isoquinoline dimer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrogen atom in the aromatic core, which affects the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenated compounds and catalysts such as palladium or copper .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce various hydro derivatives .
Scientific Research Applications
Benzo(g)isoquinoline dimer has several scientific research applications:
Mechanism of Action
The mechanism of action of benzo(g)isoquinoline dimer involves its interaction with molecular targets and pathways within cells. The nitrogen atom in the aromatic core plays a crucial role in these interactions, affecting the compound’s binding affinity and reactivity . The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Benzo(g)isoquinoline dimer can be compared with other similar compounds, such as:
2-Azaanthracene: Another nitrogenous derivative of anthracene, known for its use as a fluorophore and chromophore.
Acridine: A related compound with significant applications in medicinal chemistry and drug development.
Benzoquinoline: Known for its biological activities and use in heterocyclic chemistry.
This compound stands out due to its unique dimeric structure, which imparts distinct chemical and physical properties compared to its monomeric counterparts .
Properties
CAS No. |
80811-66-1 |
|---|---|
Molecular Formula |
C26H18N2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5,14-diazaheptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-3(8),4,6,11(16),12,14,17,19,21,23,25,27-dodecaene |
InChI |
InChI=1S/C26H18N2/c1-3-7-17-15(5-1)23-19-9-11-27-13-21(19)25(17)26-18-8-4-2-6-16(18)24(23)20-10-12-28-14-22(20)26/h1-14,23-26H |
InChI Key |
ACMQEIHJCHAYKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C4C5=CC=CC=C5C(C(C2=C1)C6=C3C=NC=C6)C7=C4C=NC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















